

Spectroscopic Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Aminoethyl)-1-methylpyrrolidine

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This technical guide provides a comprehensive overview of the spectroscopic data available for the compound **2-(2-Aminoethyl)-1-methylpyrrolidine** (CAS No. 51387-90-7). The information is compiled from various public databases and is intended to assist researchers in the identification, characterization, and application of this molecule. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental methodologies for these techniques, and includes a workflow diagram for spectroscopic analysis.

Overview of Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. For **2-(2-Aminoethyl)-1-methylpyrrolidine**, various spectroscopic datasets are publicly available, confirming its molecular structure and providing a reference for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR data have been reported for **2-(2-Aminoethyl)-1-methylpyrrolidine**.

Table 1: Summary of Available NMR Data

Spectrum Type	Availability	Source of Data	Instrumentation
¹ H NMR	Data available	John Wiley & Sons, Inc.	Varian A-60
¹³ C NMR	Data available	John Wiley & Sons, Inc.	Not Specified

Detailed peak lists and chemical shift assignments are available for viewing in the spectral databases cited.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-(2-Aminoethyl)-1-methylpyrrolidine** has been recorded using both Attenuated Total Reflectance (ATR) and traditional Fourier-Transform Infrared (FTIR) techniques.[\[1\]](#)

Table 2: Summary of Available IR Data

Spectrum Type	Technique	Availability	Source of Spectrum	Instrumentation
ATR-IR	ATR-Neat (DuraSamplIR II)	Data available	Bio-Rad Laboratories, Inc.	Bruker Tensor 27 FT-IR
FTIR	Capillary Cell: Neat	Data available	Not Specified	Not Specified
Vapor Phase IR	Vapor Phase	Data available	Sigma-Aldrich Co. LLC.	Not Specified

Researchers can access the full spectra from the referenced sources to identify characteristic absorption bands for the amine and alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) data is available for **2-(2-Aminoethyl)-1-methylpyrrolidine**.

Table 3: Summary of Available GC-MS Data

Parameter	Value	Source
Molecular Formula	C ₇ H ₁₆ N ₂	PubChem
Molecular Weight	128.22 g/mol	PubChem
Major Peaks (m/z)	NIST Mass Spectrometry Data Center	
Top Peak	84	PubChem
2nd Highest Peak	42	PubChem
3rd Highest Peak	30	PubChem

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and sample requirements.

NMR Spectroscopy

- Sample Preparation: A small quantity (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) of **2-(2-Aminoethyl)-1-methylpyrrolidine** is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the sample.
- Data Acquisition: The NMR spectrum is acquired on a spectrometer, such as a Varian A-60. Standard acquisition parameters are used, and the magnetic field is shimmed to ensure homogeneity.

- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy

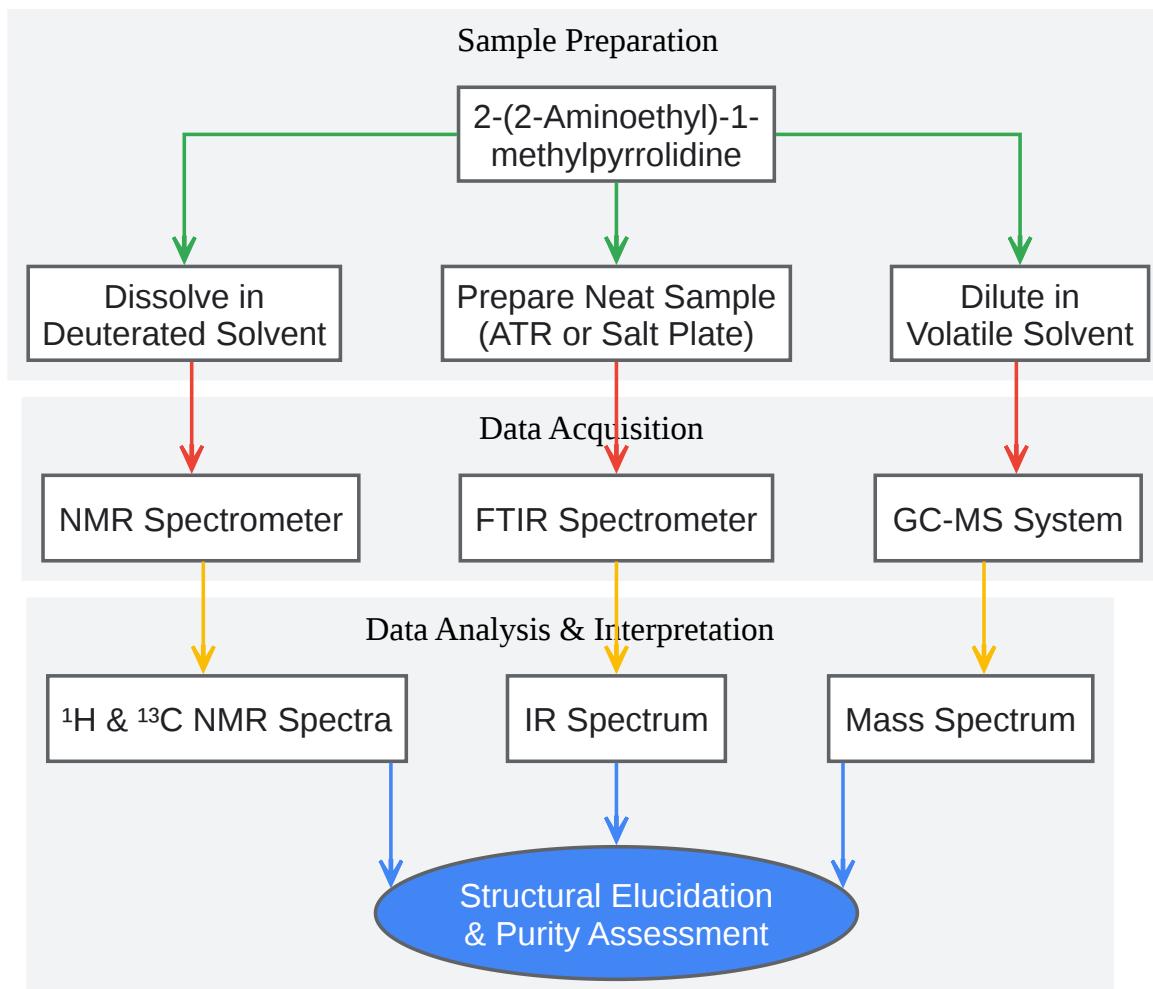
- Sample Preparation (ATR-IR): A small drop of neat **2-(2-Aminoethyl)-1-methylpyrrolidine** is placed directly onto the ATR crystal (e.g., a DuraSamplIR II).
- Sample Preparation (FTIR - Neat): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR. A background spectrum of the empty ATR crystal or salt plates is first collected and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-(2-Aminoethyl)-1-methylpyrrolidine** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- Gas Chromatography: A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The temperature of the column is ramped to elute compounds based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
- Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which aids in structural elucidation.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-(2-Aminoethyl)-1-methylpyrrolidine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

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